molecular formula C16H12N2O2S2 B2987002 (5Z)-3-(4-methoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 340177-22-2

(5Z)-3-(4-methoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B2987002
CAS RN: 340177-22-2
M. Wt: 328.4
InChI Key: MZAFAMFMIWTLTC-UVTDQMKNSA-N
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Description

(5Z)-3-(4-methoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H12N2O2S2 and its molecular weight is 328.4. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

  • Reactions with Nitrile Oxides : Kandeel and Youssef (2001) studied the reactions of E,Z-5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with 4-methoxy and 4-chlorophenylnitrile oxides. They discussed the interconversion routes and provided microanalytical and spectral data for the synthesized compounds (Kandeel & Youssef, 2001).

Antifungal and Antimicrobial Activities

  • Potential Antifungal Compounds : Doležel et al. (2009) prepared some [(5Z)-(5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acids as potential antifungal compounds. They evaluated their effects against selected fungal species, finding that only one specific compound strongly inhibited the growth of certain Candida and Trichosporon species (Doležel et al., 2009).

  • Antimicrobial Activity of Sulfur Containing Hybrids : Desai, Jadeja, and Khedkar (2022) synthesized novel 4-thiazolidinone hybrids with pyridine and pyrazole heterocycles. These compounds showed significant antimicrobial activity against various bacterial and fungal strains (Desai, Jadeja, & Khedkar, 2022).

Inhibitory Properties and Therapeutic Potential

  • Inhibitors of Protein Kinase DYRK1A : Bourahla et al. (2021) reported the synthesis and testing of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones for activity against protein kinases. They identified several compounds as lead inhibitors, highlighting their potential for treatment in neurological or oncological disorders (Bourahla et al., 2021).

Structural Analysis and Computational Studies

  • Crystal Structure and Hirshfeld Surface Analysis : Khelloul et al. (2016) characterized a specific thiazolidin-4-one derivative using X-ray single crystal diffraction and theoretical investigations. They discussed the molecular structure and intermolecular interactions in detail (Khelloul et al., 2016).

properties

IUPAC Name

(5Z)-3-(4-methoxyphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S2/c1-20-13-4-2-12(3-5-13)18-15(19)14(22-16(18)21)10-11-6-8-17-9-7-11/h2-10H,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAFAMFMIWTLTC-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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